molecular formula C14H11N3 B262397 2-Amino-3-phenylquinoxaline

2-Amino-3-phenylquinoxaline

Cat. No. B262397
M. Wt: 221.26 g/mol
InChI Key: ABTZHDQWMUXIFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-phenylquinoxaline (APQ) is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. It is a derivative of quinoxaline, which is a nitrogen-containing aromatic compound that has been found to exhibit a wide range of biological activities. APQ has been shown to possess a variety of interesting properties, including its ability to act as a potent inhibitor of certain enzymes and its potential as a therapeutic agent for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-Amino-3-phenylquinoxaline is not fully understood, but it is believed to involve the binding of 2-Amino-3-phenylquinoxaline to the active site of enzymes, thereby inhibiting their activity. 2-Amino-3-phenylquinoxaline has been shown to have a high affinity for certain enzymes, which makes it an attractive candidate for drug development.
Biochemical and Physiological Effects:
2-Amino-3-phenylquinoxaline has been shown to exhibit a variety of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and to reduce inflammation. It has also been shown to have an effect on the nervous system, with studies suggesting that it may have potential as a treatment for certain neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Amino-3-phenylquinoxaline in lab experiments is its ability to inhibit certain enzymes, which can be useful in studying the role of these enzymes in various cellular processes. However, one limitation of using 2-Amino-3-phenylquinoxaline is its potential toxicity, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research involving 2-Amino-3-phenylquinoxaline. One area of interest is the development of 2-Amino-3-phenylquinoxaline-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of 2-Amino-3-phenylquinoxaline, which could lead to a better understanding of its potential therapeutic applications. Additionally, the development of new synthesis methods for 2-Amino-3-phenylquinoxaline could lead to improved yields and purity, making it easier to work with in lab experiments.

Synthesis Methods

The synthesis of 2-Amino-3-phenylquinoxaline can be achieved through a variety of methods, including the condensation of o-phenylenediamine with benzil in the presence of phosphoric acid, or the reaction of 2-chloro-3-phenylquinoxaline with ammonia. These methods have been optimized over the years to yield high purity and high yields of 2-Amino-3-phenylquinoxaline.

Scientific Research Applications

2-Amino-3-phenylquinoxaline has been used extensively in scientific research due to its ability to inhibit certain enzymes. For example, 2-Amino-3-phenylquinoxaline has been shown to inhibit the activity of protein kinase C, which is an important enzyme involved in many cellular signaling pathways. This inhibition has been shown to have potential therapeutic applications in the treatment of cancer, diabetes, and other diseases.

properties

Product Name

2-Amino-3-phenylquinoxaline

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

3-phenylquinoxalin-2-amine

InChI

InChI=1S/C14H11N3/c15-14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9H,(H2,15,17)

InChI Key

ABTZHDQWMUXIFW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2N

Origin of Product

United States

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